1H-Indole-3-decanol, 4-methoxy-
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Overview
Description
1H-Indole-3-decanol, 4-methoxy- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the decanol chain and methoxy group.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-decanol, 4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups to the indole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Indole-3-decanol, 4-methoxy- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Indole-3-decanol, 4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with protein kinases, which play a crucial role in cell signaling and regulation . The methoxy group and decanol chain may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
1H-Indole-3-decanol, 4-methoxy- can be compared with other indole derivatives to highlight its uniqueness:
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules, but lacks the decanol chain and methoxy group.
1H-Indole-3-acetic acid: A plant hormone with different biological activities and applications.
1H-Indole-3-butyric acid: Another plant hormone with distinct properties and uses.
The presence of the decanol chain and methoxy group in 1H-Indole-3-decanol, 4-methoxy- provides unique chemical and biological properties that differentiate it from other indole derivatives.
Properties
CAS No. |
651331-27-0 |
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Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
10-(4-methoxy-1H-indol-3-yl)decan-1-ol |
InChI |
InChI=1S/C19H29NO2/c1-22-18-13-10-12-17-19(18)16(15-20-17)11-8-6-4-2-3-5-7-9-14-21/h10,12-13,15,20-21H,2-9,11,14H2,1H3 |
InChI Key |
DGNULYWDDHGEDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCCCCCCCCCO |
Origin of Product |
United States |
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